molecular formula C19H21F3N4O2 B2981942 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide CAS No. 1902899-07-3

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide

Cat. No.: B2981942
CAS No.: 1902899-07-3
M. Wt: 394.398
InChI Key: YDJMLOHYTHPYAX-UHFFFAOYSA-N
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Description

"N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide" is a benzamide derivative featuring a piperidine core substituted with a 5-cyclopropyl-1H-pyrazol-3-yl group at the N1 position and a 4-(trifluoromethoxy)benzamide moiety at the C4 position. This compound is structurally characterized by its trifluoromethoxy (-OCF₃) group, which enhances lipophilicity and metabolic stability, and the cyclopropyl-pyrazole heterocycle, which may influence binding interactions in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of cyclopropyl hydrazine with a suitable diketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be constructed via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling Reactions: The pyrazole and piperidine intermediates are then coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution using a trifluoromethoxybenzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

The compound belongs to a broader class of piperidin-4-yl benzamide derivatives, many of which have been synthesized and characterized for pharmacological or material science applications. Below is a detailed comparison with structurally analogous compounds from the literature:

Key Findings from Comparative Analysis

Substituent Effects on Synthesis Efficiency :

  • The trifluoromethoxy group in the target compound is structurally analogous to the difluoromethoxy group in 6f but with an additional fluorine atom. While 6f achieved a high yield (76.2%), trifluoromethyl- or trifluoromethoxy-substituted analogues (e.g., 7a ) showed lower yields (~55%), suggesting increased steric or electronic challenges during synthesis .
  • Thioureido derivatives (e.g., 8c ) exhibited higher yields (65.2%) compared to ureido analogues (e.g., 7a , 55.2%), likely due to improved reactivity of thiourea intermediates .

Pyrazine-substituted analogues (e.g., 6h) showed lower molecular weights (~326 g/mol) compared to the target compound, reflecting the reduced bulk of the heterocyclic moiety .

Biological Relevance: While pharmacological data for the target compound are absent, ureido/thioureido analogues (e.g., 7a, 8c) are often designed to enhance hydrogen-bonding interactions with biological targets, such as enzymes or receptors .

Biological Activity

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazole ring linked to a piperidine moiety .
  • A trifluoromethoxy group that enhances its biological activity.
  • The overall molecular formula is C17H20F3N3OC_{17}H_{20}F_3N_3O.

The primary target of this compound is the p21-activated kinase 4 (PAK4) . The interaction with PAK4 leads to:

  • Inhibition of PAK4 Activity : This results in the modulation of pathways regulated by Rho family GTPases, particularly Rac and Cdc42, which are crucial for various cellular functions including cytoskeletal dynamics and cell proliferation.
  • Cell Growth Inhibition : The compound promotes apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

Recent studies have demonstrated that the compound exhibits significant anticancer properties. The inhibition of PAK4 has been linked to:

  • Reduced Cell Viability : In vitro assays indicate a marked decrease in cell growth across various cancer cell lines.
  • Induction of Apoptosis : Mechanistic studies reveal that treatment with this compound leads to increased markers of apoptosis, such as cleaved caspases and PARP.

Other Biological Activities

In addition to its anticancer effects, this compound may also exhibit:

  • Anti-inflammatory Properties : By modulating the activity of PAK4, it potentially influences inflammatory pathways.

Research Findings and Case Studies

StudyFindings
BenchChem StudyConfirmed that the compound inhibits PAK4 activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Pharmacological ReviewHighlighted the structural uniqueness of the compound compared to similar analogs, emphasizing its potential as a therapeutic agent .
Synthesis and Activity AnalysisDiscussed synthetic routes and the biological implications of trifluoromethoxy groups on drug potency .

Properties

IUPAC Name

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c20-19(21,22)28-15-5-3-13(4-6-15)18(27)23-14-7-9-26(10-8-14)17-11-16(24-25-17)12-1-2-12/h3-6,11-12,14H,1-2,7-10H2,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJMLOHYTHPYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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